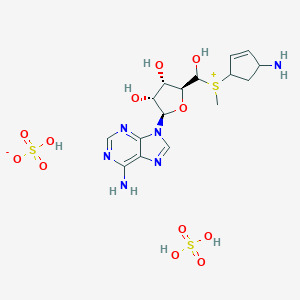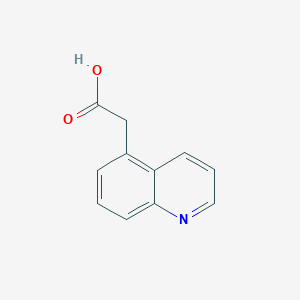
2-(Quinolin-5-YL)acetic acid
Overview
Description
2-(Quinolin-5-YL)acetic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is used for pharmaceutical testing .
Synthesis Analysis
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The synthesis of quinoline derivatives such as 2-(Quinolin-5-YL)acetic acid can be achieved through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of 2-(Quinolin-5-YL)acetic acid consists of a quinoline ring attached to an acetic acid group. The molecular weight of this compound is 187.2 .Chemical Reactions Analysis
Quinoline and its derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .Physical And Chemical Properties Analysis
2-(Quinolin-5-YL)acetic acid is a powder with a melting point of 222-225°C . It has a molecular weight of 187.2 and a density of 1.297g/cm3 .Scientific Research Applications
Pharmacology
2-(Quinolin-5-YL)acetic acid: is a quinoline derivative, a class of compounds known for their broad spectrum of pharmacological activities. Quinoline motifs are integral to several pharmacologically active heterocyclic compounds, and they play a significant role in medicinal chemistry due to their versatility in drug design .
Anticancer Applications
Quinoline derivatives have been studied for their potential anticancer properties. They are considered privileged structures in drug discovery programs because of their broad spectrum of bio-responses .
Antimicrobial Activity
The antimicrobial properties of quinoline compounds make them valuable in the development of new antibiotics and antiseptics. Their ability to inhibit the growth of various bacteria and fungi is crucial in combating infectious diseases .
Material Science
In material science, 2-(Quinolin-5-YL)acetic acid can be used as a precursor for synthesizing various quinoline-based compounds. These compounds can have applications in creating new materials with specific properties, such as conductivity or luminescence .
Industrial Chemistry
Quinoline derivatives are used in industrial chemistry for synthesizing dyes, organic LEDs, and other materials that require stable, organic compounds with specific electronic properties .
Environmental Science
The environmental applications of quinoline derivatives include their use as sensors for detecting pollutants and as intermediates in the synthesis of compounds that can degrade environmental contaminants .
Biochemistry
In biochemistry, quinoline derivatives are used to study enzyme reactions and biological pathways. They can act as inhibitors or activators of certain biochemical processes, providing insights into the mechanisms of action of various enzymes .
Medicinal Chemistry
In medicinal chemistry, 2-(Quinolin-5-YL)acetic acid is involved in the synthesis of compounds with potential therapeutic applications. It is used to create molecules that can interact with biological targets, leading to the development of new drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been reported to have a broad range of biological activities, including anticancer , antioxidant , anti-inflammatory , antimalarial , calcium-signaling inhibition , and antitumor activities .
Pharmacokinetics
One of the quinoline compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine (2b), was found to have about 100% human oral absorption and satisfied lipinski’s rule of five .
properties
IUPAC Name |
2-quinolin-5-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDAGJPWJVGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608437 | |
| Record name | (Quinolin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152150-03-3 | |
| Record name | (Quinolin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




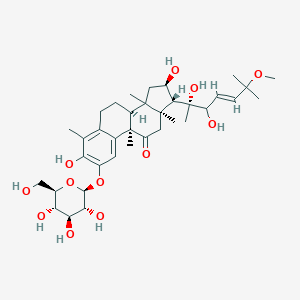
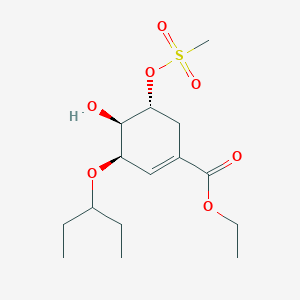
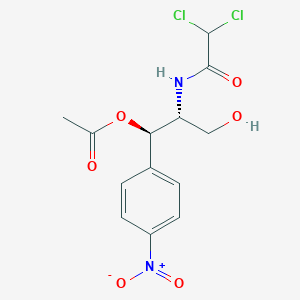
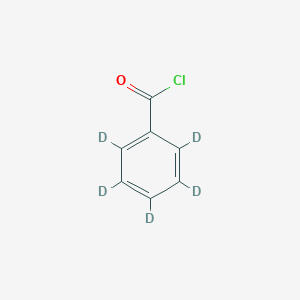
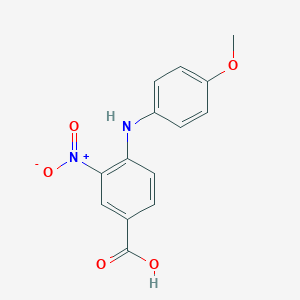
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
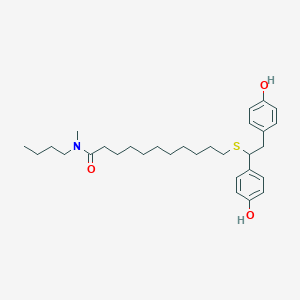
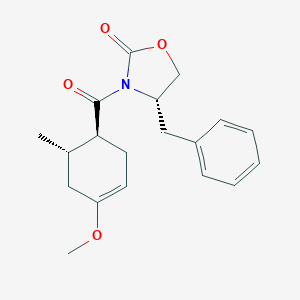
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)


